5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include aminoguanidine hydrochloride, succinic anhydride, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate reaction times and the use of high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like DMSO and methanol, and temperatures ranging from room temperature to elevated temperatures under reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to PKC dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as protein kinase C (PKC). By inhibiting PKC, this compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis . The exact molecular interactions and pathways are still under investigation, but the compound’s ability to selectively inhibit PKC makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Another triazolopyrimidine derivative with similar inhibitory activity against PKC.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
What sets 5-methyl-N-(2-methylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its unique combination of substituents, which confer specific chemical and biological properties. Its ability to selectively inhibit PKC with high potency and specificity makes it a valuable compound for research and potential therapeutic development .
Properties
Molecular Formula |
C23H25N5O |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H25N5O/c1-14(2)17-9-11-18(12-10-17)21-20(16(4)26-23-24-13-25-28(21)23)22(29)27-19-8-6-5-7-15(19)3/h5-14,21H,1-4H3,(H,27,29)(H,24,25,26) |
InChI Key |
CSHPPJIFTIGZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
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